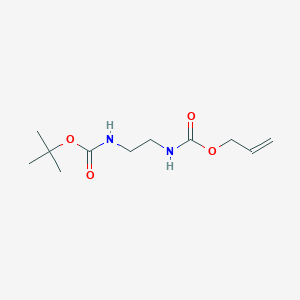

N-ALloc-N'-Boc-ethylenediamine

Description

Contextual Significance of N-ALloc-N'-Boc-ethylenediamine in Contemporary Organic Synthesis

The significance of this compound lies in the orthogonal nature of its two protecting groups: the allyloxycarbonyl (Alloc) group and the tert-butoxycarbonyl (Boc) group. total-synthesis.com The Boc group is characteristically labile to acidic conditions (e.g., trifluoroacetic acid), while the Alloc group is stable to acids and bases but can be selectively cleaved using palladium(0) catalysts. highfine.comthaiscience.infowikipedia.org This dual-protection scheme provides chemists with a high degree of control and flexibility in multistep syntheses.

This building block is particularly valuable in the synthesis of:

Peptidomimetics and Peptide-Based Affinity Labels: It serves as a scaffold for creating molecules that mimic the structure and function of peptides. The ability to selectively deprotect and functionalize each nitrogen atom allows for the construction of complex side chains and cyclic structures, which are important in drug discovery. thaiscience.info

Complex Ligands: In coordination chemistry, it is used to build sophisticated ligands capable of binding metal ions for applications in catalysis or imaging.

Pharmaceutical Agents: The ethylenediamine (B42938) core is a common motif in many biologically active compounds. nih.gov Using the N-Alloc-N'-Boc protected version allows for the precise, stepwise assembly of substituents needed for therapeutic activity, as seen in the development of farnesyltransferase inhibitors as potential anticancer agents. nih.gov

Historical Development of Amine Protection Strategies in Ethylenediamine Derivatives

The challenge of selectively modifying symmetrical molecules like ethylenediamine has driven significant innovation in synthetic chemistry. The history of protecting group strategies for amines is foundational to understanding the development of compounds like this compound.

Initially, protecting amines involved simple methods like protonation or acylation to reduce their nucleophilicity. libretexts.org The field of peptide synthesis, in particular, spurred the development of more sophisticated and easily removable protecting groups. Key historical milestones include:

The 1930s: The introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas was a landmark achievement, allowing for controlled peptide synthesis for the first time. wikipedia.org The Cbz group is removed by hydrogenolysis.

The 1950s: The development of the tert-butyloxycarbonyl (Boc) group offered an acid-labile alternative, expanding the toolkit for chemists. wikipedia.org This allowed for a new level of selectivity, as Cbz and Boc groups could be removed under different conditions.

The 1970s: The concept of "orthogonal protection" was formally introduced by R. B. Merrifield in the context of solid-phase peptide synthesis (SPPS). libretexts.org This era also saw the development of the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, providing a third, mutually exclusive set of deprotection conditions (acid, base, hydrogenation). masterorganicchemistry.com

The application of these principles to diamines like ethylenediamine was a logical progression. The initial challenge was controlling the reaction to achieve mono-protection rather than di-protection or a mixture of products. The development of methods to reliably produce mono-protected species like N-Boc-ethylenediamine was a crucial step. gneechem.comguidechem.com The subsequent creation of differentially di-protected versions, such as this compound, represented a further refinement, providing a ready-made, versatile component for complex synthetic endeavors where sequential, site-specific modifications are required. thaiscience.info

Scope and Research Objectives Pertaining to this compound

Current and future research involving this compound is focused on leveraging its unique structural properties for advanced applications. The primary objectives include:

Elaboration of Complex Molecular Scaffolds: A major goal is to use this compound as a starting point for the synthesis of novel organic molecules with defined three-dimensional structures. This includes creating libraries of compounds for high-throughput screening in drug discovery and developing new classes of ligands for asymmetric catalysis.

Application in Solid-Phase Synthesis: Researchers continue to explore its utility in solid-phase peptide synthesis (SPPS) and related solid-phase organic synthesis (SPOS). thaiscience.infonih.gov Its orthogonal nature is ideal for building complex structures, such as cyclic peptides, on a solid support. wikipedia.orgnih.gov

Development of Novel Synthetic Methodologies: Ongoing research aims to develop new and more efficient one-pot reactions that utilize the sequential deprotection and functionalization of this compound to streamline synthetic processes. nih.govrsc.org

Synthesis of Bioactive Compounds: A key objective remains its application in medicinal chemistry to synthesize targeted therapeutic agents. By allowing for the precise placement of various functional groups, it aids in the systematic exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of drug candidates. nih.gov

Table 1: Properties of Orthogonal Protecting Groups

| Protecting Group | Abbreviation | Common Reagent for Introduction | Cleavage Conditions | Stability |

|---|---|---|---|---|

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Strong acids (e.g., TFA, HCl) total-synthesis.comwikipedia.org | Stable to base, hydrogenation, and Pd(0) catalysis total-synthesis.com |

| Allyloxycarbonyl | Alloc | Allyl chloroformate (Alloc-Cl) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a nucleophilic scavenger highfine.comwikipedia.org | Stable to acidic and basic conditions highfine.comthaiscience.info |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 438012-35-2 ambeed.com |

| Molecular Formula | C₁₁H₂₀N₂O₄ |

| Molecular Weight | 244.29 g/mol |

| Appearance | Data not widely published, likely an oil or low-melting solid |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

prop-2-enyl N-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O4/c1-5-8-16-9(14)12-6-7-13-10(15)17-11(2,3)4/h5H,1,6-8H2,2-4H3,(H,12,14)(H,13,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIEASCGTWRBLKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCNC(=O)OCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Alloc N Boc Ethylenediamine

Strategies for Orthogonal Protection of Ethylenediamine (B42938) Amines

The core principle behind the synthesis of N-Alloc-N'-Boc-ethylenediamine lies in the concept of orthogonal protection. organic-chemistry.org This strategy employs protecting groups that can be removed under distinct chemical conditions, thereby allowing for the selective deprotection of one functional group in the presence of the other. organic-chemistry.org For the target molecule, the tert-butyloxycarbonyl (Boc) group is labile to acidic conditions (e.g., trifluoroacetic acid), while the allyloxycarbonyl (Alloc) group is stable to acid but is selectively cleaved by palladium-catalyzed allyl group transfer. wikidot.comorganic-chemistry.orgchemicalbook.com This differential reactivity is the cornerstone of its utility.

The most direct and widely practiced route to this compound involves a sequential, two-step protection protocol. This process begins with the mono-protection of ethylenediamine, followed by the protection of the second, free amine group.

A common sequence is as follows:

Mono-Boc Protection: The first step is the reaction of ethylenediamine with a Boc-donating reagent to yield N-Boc-ethylenediamine (tert-butyl (2-aminoethyl)carbamate). researchgate.net This reaction must be carefully controlled to minimize the formation of the di-protected byproduct, N,N'-di-Boc-ethylenediamine.

Alloc Protection: The isolated N-Boc-ethylenediamine, now possessing a single free primary amine, is subsequently reacted with an Alloc-donating reagent, such as allyl chloroformate (Alloc-Cl) or N-(allyloxycarbonyloxy)succinimide (Alloc-OSu), to furnish the final product, this compound. wikidot.com

An alternative, though less common, sequence would involve initial mono-Alloc protection followed by Boc protection. The choice of sequence is often dictated by the ease of the initial mono-protection step and the stability of the intermediates. A three-step process involving initial Boc protection, followed by protection with a second group (like Fmoc), and subsequent removal of the Boc group has been described for similar systems, highlighting the modularity of this sequential approach. rsc.org

For a symmetric molecule like ethylenediamine, regioselectivity is achieved by controlling the stoichiometry of the reactants to favor mono-functionalization over di-functionalization. The challenge lies in preventing the second amine group from reacting with the protecting agent.

Several methods have been developed to achieve high yields of the mono-protected intermediate, N-Boc-ethylenediamine:

Acid-Mediated Protection: One effective method involves the initial protonation of the diamine. By adding one equivalent of an acid (like HCl) to ethylenediamine, the resulting ethylenediamine monohydrochloride salt is formed. The protonated ammonium (B1175870) group is deactivated towards the electrophilic Boc-anhydride, allowing the free amine to react selectively. Subsequent neutralization then yields the mono-Boc protected diamine. researchgate.net

Stoichiometric Control: Simply using a controlled amount of the protecting group reagent (e.g., 1 equivalent or slightly less of di-tert-butyl dicarbonate) relative to an excess of ethylenediamine can favor mono-protection. However, this often requires careful purification to separate the product from unreacted starting material and the di-protected byproduct.

Alternative Reagents: The use of less reactive Boc-donating reagents can also enhance selectivity. For instance, reacting ethylenediamine with tert-butyl (p-nitrophenyl) carbonate has been reported as a method for producing N-Boc-ethylenediamine, with the advantage of having fewer byproducts. google.com

These strategies ensure that the crucial N-Boc-ethylenediamine intermediate is formed with high chemo- and regioselectivity, setting the stage for the introduction of the orthogonal Alloc group.

Advanced Synthetic Routes to this compound

Research into the synthesis of orthogonally protected diamines has led to the optimization of reaction conditions to improve yields and facilitate the preparation of these valuable building blocks on a scale suitable for research purposes.

The key to a successful synthesis of this compound is the high-yield preparation of the N-Boc-ethylenediamine intermediate. The subsequent Alloc protection is typically a straightforward and high-yielding acylation reaction.

Step 1: N-Boc-ethylenediamine Synthesis A facile and scalable route involves the sequential addition of HCl and di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) to ethylenediamine in methanol. researchgate.net This procedure is reported to produce N-Boc-ethylenediamine in high yield (87%) and purity (>97% by HPLC), making it an efficient method for obtaining the key precursor. researchgate.net

Interactive Table: Optimized Conditions for Mono-Boc Protection of Ethylenediamine

| Parameter | Condition | Yield | Purity | Reference |

| Reagents | Ethylenediamine, HCl, (Boc)₂O | 87% | >97% | researchgate.net |

| Solvent | Methanol | researchgate.net | ||

| Temperature | 0°C to Room Temp | researchgate.net | ||

| Notes | Cost-efficient and applicable to a multigram scale. | researchgate.net | ||

| Alternative | Ethylenediamine, tert-butyl (p-nitrophenyl) carbonate | High | High | google.com |

| Solvent | Ethyl Acetate (B1210297) | google.com | ||

| Time | 5-6 hours | google.com |

Step 2: this compound Synthesis With the mono-Boc protected intermediate in hand, the second step involves the introduction of the Alloc group. This is typically achieved under standard Schotten-Baumann or similar acylation conditions.

Typical Procedure: N-Boc-ethylenediamine is dissolved in a suitable aprotic solvent, such as dichloromethane (B109758) (DCM). A base, often a tertiary amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is added to act as a proton scavenger. Allyl chloroformate (Alloc-Cl) is then added, usually at a reduced temperature (e.g., 0 °C) to control the reaction, which is then allowed to warm to room temperature. Workup typically involves an aqueous wash to remove the amine salt and excess reagents, followed by extraction and purification, often by silica (B1680970) gel chromatography.

Yields for this second step are generally high, as the acylation of the primary amine is a very efficient reaction.

For this compound to be a practical tool in research, its synthesis must be scalable. The method developed by Lee and Ha is particularly well-suited for this purpose. researchgate.net Their procedure for mono-BOC protection is described as "cost-efficient and applicable to a multigram scale." researchgate.net

The key features that contribute to its scalability are:

Inexpensive Reagents: The use of ethylenediamine, HCl gas (or a solution of HCl in a solvent), and (Boc)₂O involves common and relatively inexpensive laboratory chemicals.

Simple Procedure: The reaction involves sequential additions at manageable temperatures (0 °C to room temperature) and does not require specialized equipment.

High Yield and Purity: The high yield (87%) and purity minimize the need for extensive and costly chromatographic purification on a large scale, with simple extraction and concentration often providing material of sufficient quality for the next step. researchgate.net

Comparative Analysis of this compound Synthesis with Related Diamine Protection Schemes

The Alloc/Boc protection scheme is one of several orthogonal strategies used for the differential protection of diamines. A comparison with other common schemes highlights its specific advantages and place within the synthetic chemist's toolbox. wikidot.comgoogle.com

The most common orthogonal partner for the Boc group is the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org The Fmoc group is base-labile (cleaved by piperidine), making the Fmoc/Boc pair a powerful combination for sequential synthesis. organic-chemistry.orgorganic-chemistry.org Another widely used protecting group is the benzyloxycarbonyl (Cbz) group, which is typically removed by catalytic hydrogenation.

Interactive Table: Comparison of Orthogonal Protection Schemes for Amines

| Protecting Group 1 | Cleavage Condition 1 | Protecting Group 2 | Cleavage Condition 2 | Orthogonality Notes | Reference |

| Alloc | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Boc | Strong Acid (e.g., TFA, HCl) | Excellent orthogonality. Both groups are stable to conditions used to remove the other. The Alloc group is stable to both acid and base. | wikidot.comorganic-chemistry.org |

| Fmoc | Base (e.g., Piperidine) | Boc | Strong Acid (e.g., TFA, HCl) | The classic orthogonal pair in solid-phase peptide synthesis. Excellent orthogonality. | rsc.orgorganic-chemistry.org |

| Cbz | Catalytic Hydrogenation (H₂, Pd/C) | Boc | Strong Acid (e.g., TFA, HCl) | Good orthogonality, but hydrogenation conditions can sometimes affect other functional groups in the molecule (e.g., alkynes, alkenes). | nih.gov |

| Troc | Reductive (e.g., Zn dust in acid/solvent) | Boc | Strong Acid (e.g., TFA, HCl) | Good orthogonality. Troc is stable to acid and base. The reductive removal is mild but may not be compatible with all substrates. | wikidot.com |

Analysis:

Alloc/Boc vs. Fmoc/Boc: The Alloc/Boc scheme is highly valuable when the use of base for deprotection must be avoided, either due to base-sensitive functional groups elsewhere in the molecule or because the N-terminal protecting group in a peptide synthesis is base-labile (e.g., Fmoc). The palladium-mediated deprotection of the Alloc group is performed under neutral conditions, offering a distinct advantage. wikidot.com However, the cost and potential toxicity of palladium catalysts can be a drawback compared to the use of simple reagents like piperidine (B6355638) for Fmoc removal.

Alloc/Boc vs. Cbz/Boc: The Alloc group is often preferred over the Cbz group when the substrate contains functional groups that are sensitive to hydrogenation, such as double or triple bonds, or sulfur-containing residues. The conditions for Alloc removal are generally more compatible with a wider range of functional groups.

Reactivity and Mechanistic Insights of N Alloc N Boc Ethylenediamine

Elucidation of Reaction Pathways under Selective Deprotection

The strategic application of N-Alloc-N'-Boc-ethylenediamine hinges on the principle of orthogonal protection, where each protecting group can be removed under specific conditions without affecting the other. organic-chemistry.orgunivpancasila.ac.id This selectivity allows for a controlled, stepwise functionalization of the ethylenediamine (B42938) scaffold.

The Boc group is known for its stability in basic and nucleophilic environments but is readily cleaved under acidic conditions. fishersci.co.ukresearchgate.net Typically, strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM) are used, which proceed via hydrolysis of the carbamate (B1207046). jk-sci.com Alternatively, thermal deprotection methods are also being explored. nih.gov

In contrast, the Alloc group is stable to acidic and basic conditions but is selectively removed using palladium(0) catalysts. dokumen.pub Common reagents include tetrakis(triphenylphosphine)palladium(0) in the presence of a scavenger, such as dimedone or morpholine, to trap the released allyl group. acs.org More recently, metal-free methods using iodine have been developed, offering a greener alternative. acs.org

Table 1: Selective Deprotection Conditions for this compound

| Protecting Group | Deprotection Reagents | Typical Conditions | Resulting Intermediate | Citation |

|---|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | Trifluoroacetic Acid (TFA) or Hydrochloric Acid (HCl) | Anhydrous, often in CH₂Cl₂ or dioxane at room temperature. | N-Alloc-ethylenediamine | fishersci.co.ukjk-sci.com |

| Alloc (allyloxycarbonyl) | Pd(PPh₃)₄ and a scavenger (e.g., dimedone, morpholine) | Inert atmosphere, in solvents like THF or CH₂Cl₂. | N-Boc-ethylenediamine | dokumen.pub |

| Alloc (allyloxycarbonyl) | Iodine/Water | In solvents such as PC/EtOAc at elevated temperatures. | N-Boc-ethylenediamine | acs.org |

Upon selective deprotection, a free amine is revealed, which can participate in a wide array of chemical transformations. The nature of this newly exposed amine dictates its reactivity profile.

Selective Boc Deprotection: Removal of the Boc group yields N-Alloc-ethylenediamine, which possesses a primary amine. This primary amine is a potent nucleophile, readily undergoing reactions such as acylation with acid chlorides or activated esters, alkylation, reductive amination with aldehydes and ketones, and Michael additions to α,β-unsaturated systems. nih.govnih.gov

Selective Alloc Deprotection: Conversely, removal of the Alloc group generates N-Boc-ethylenediamine. nih.gov The resulting primary amine is available for similar nucleophilic reactions. Its utility has been demonstrated in the synthesis of initiators for atom transfer radical polymerization (ATRP), where the free amine reacts with α-bromoisobutyryl bromide. acs.org

The stepwise deprotection and subsequent reaction allow for the directed synthesis of asymmetrically substituted ethylenediamine derivatives, which are crucial scaffolds for ligands, pharmaceuticals, and materials science applications.

The Alloc and Boc protecting groups significantly modulate the properties of the nitrogen atoms to which they are attached. Both are carbamate groups, which are electron-withdrawing in nature. This effect delocalizes the lone pair of electrons on the nitrogen atom, thereby reducing its basicity and nucleophilicity compared to a free amine.

The primary distinction between the two groups lies in their steric bulk.

Boc Group: The tert-butyl component of the Boc group is sterically demanding. This bulk can influence the conformational preferences of the molecule and hinder the approach of reagents to nearby reactive sites, a property that can be exploited to direct stereochemical outcomes in derivatization reactions.

Alloc Group: The allyl group is significantly less bulky than the tert-butyl group, imposing fewer steric constraints on the molecule.

This difference in steric hindrance can affect the relative reactivity of other functional groups on the molecule and is a key factor in designing synthetic strategies that require stereochemical control. Furthermore, the electronic nature of the protecting group influences its own lability; for instance, N-Boc groups on aryl amines are more labile to thermal deprotection than those on alkyl amines due to electronic differences. nih.gov

Role in Multi-Component Reactions and Cascade Processes

The unique structure of this compound makes it an ideal substrate for complex reaction sequences, such as multi-component reactions (MCRs) and cascade processes.

In the realm of MCRs, which allow for the construction of complex molecules in a single step from three or more reactants, this diamine derivative is particularly useful. acs.org For instance, after conversion of one of the protected amines to an isocyanide, the resulting molecule can act as a key component in isocyanide-based MCRs like the Ugi or Passerini reactions. The use of differentially protected ethylenediamine-derived isocyanides has been highlighted as a versatile strategy for the synthesis of peptide-nucleic acid (PNA) oligomers. acs.org The orthogonal nature of the Alloc and Boc groups allows for the product of the MCR to be selectively deprotected and further elongated or cyclized.

The ability to sequentially unmask the two amine functionalities also enables the design of cascade reactions. researchgate.net A cascade process can be initiated by the deprotection of one amine, followed by an intramolecular or intermolecular reaction that sets the stage for a subsequent transformation involving the second protected amine. For example, a one-pot procedure for the transformation of N-Boc or N-Alloc protected amines into amides has been developed, proceeding through an in-situ generated isocyanate intermediate that reacts with a Grignard reagent. nih.gov

Stereochemical Control and Diastereoselectivity in Derivatization

When a chiral center is present in the ethylenediamine backbone, or is created during its derivatization, the protecting groups can play a crucial role in controlling the stereochemical outcome of a reaction. The steric bulk of the Boc group, in particular, can effectively shield one face of the molecule, forcing an incoming reagent to attack from the less hindered side, thereby inducing diastereoselectivity.

This principle is widely applied in asymmetric synthesis. For example, in asymmetric Strecker reactions, chiral sulfinimines are used to synthesize enantiomerically pure diamines. researchgate.net Similarly, in Mannich-type reactions, chiral diamine ligands are used to achieve high enantiomeric excess. dokumen.pub While specific studies on this compound in this context are limited, the principles derived from similar systems are directly applicable. Derivatization of the free amine, obtained after selective deprotection, can proceed with high diastereoselectivity due to the influence of the remaining bulky protecting group and any existing stereocenters. This control is critical in the synthesis of chiral ligands for asymmetric catalysis and for building stereochemically complex bioactive molecules. dokumen.pub

Applications of N Alloc N Boc Ethylenediamine in Advanced Organic and Medicinal Chemistry

Foundational Building Block in Peptide and Oligonucleotide Synthesis

The distinct reactivity of the Alloc and Boc protecting groups makes N-Alloc-N'-Boc-ethylenediamine a versatile component in the synthesis of modified biopolymers. The Boc group is readily removed under acidic conditions, while the Alloc group is cleaved by palladium(0)-catalyzed reactions, allowing for precise, stepwise modifications. total-synthesis.com

Integration into Solid-Phase Synthesis Protocols

In solid-phase peptide synthesis (SPPS), the ability to selectively deprotect and functionalize specific sites on a growing peptide chain is paramount. This compound can be incorporated into SPPS protocols to introduce a diaminoethane moiety. acs.orgnih.gov This is particularly useful for creating peptides with modified backbones or for introducing specific linkers for conjugation. For instance, after incorporation into a peptide sequence, the Alloc group can be selectively removed on-resin, and the newly freed amine can be acylated or otherwise modified. acs.org This approach is compatible with standard Fmoc-based SPPS strategies. total-synthesis.com The development of metal-free Alloc removal protocols, for example using iodine/water systems, further enhances its applicability in greener and more sustainable SPPS methodologies. acs.org

Utility in Peptide Nucleic Acid (PNA) Backbone Assembly

Peptide nucleic acids (PNAs) are synthetic analogs of DNA and RNA where the sugar-phosphate backbone is replaced by a pseudopeptide chain, typically composed of N-(2-aminoethyl)glycine units. nih.govbibliotekanauki.pl This modification imparts unique properties, including high binding affinity and specificity to complementary nucleic acid strands and resistance to enzymatic degradation. this compound serves as a key precursor in the synthesis of the PNA backbone. nih.govwhiterose.ac.uk A common synthetic route involves the mono-Boc protection of ethylenediamine (B42938), followed by reaction with allyl chloroformate to install the Alloc group. whiterose.ac.uk This difunctionalized building block can then be elaborated into the PNA monomer units required for oligomerization. The orthogonal nature of the Alloc and Boc groups is crucial for the stepwise assembly of the PNA chain and the subsequent attachment of nucleobases. total-synthesis.comnih.gov

Enabling Bioconjugation and Probe Development

The dual-protected nature of this compound makes it an excellent linker for bioconjugation, the process of covalently attaching molecules to biomolecules such as proteins or nucleic acids. chemimpex.comvwr.comaatbio.com By selectively removing one of the protecting groups, a reactive amine is exposed, which can be used to attach a probe, such as a fluorescent dye or a biotin (B1667282) tag. The other protecting group can then be removed to allow for conjugation to the target biomolecule. This stepwise approach provides precise control over the conjugation process, ensuring that the probe is attached at the desired location. This strategy has been employed in the development of synthetic active site probes for enzymes like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). escholarship.org

Precursor for Complex Chemical Architectures

Beyond linear biopolymers, this compound provides a versatile starting point for the synthesis of more complex, three-dimensional chemical structures.

Dendrimer Synthesis and Functionalization

Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.govsapub.org They consist of a central core, repeating branched units, and a periphery of functional groups. Ethylenediamine itself is a common core molecule for the synthesis of poly(amidoamine) (PAMAM) dendrimers, one of the most studied classes of dendrimers. nih.govkirj.ee The synthesis of PAMAM dendrimers typically involves a divergent approach with alternating Michael addition and amidation reactions. kirj.ee

The use of asymmetrically protected ethylenediamine derivatives like this compound allows for more controlled and stepwise dendrimer growth and functionalization. By selectively deprotecting one amine, the dendrimer can be grown from that site. Subsequently, the other protecting group can be removed to introduce different functionalities at the core, leading to dendrimers with precisely engineered properties. This approach is valuable for creating multifunctional dendrimers for applications in drug delivery, catalysis, and materials science. nih.govnih.gov For example, the peripheral functional groups of a dendrimer can be modified for targeting specific cells or tissues, while the interior can encapsulate a therapeutic agent. nih.gov

Macrocyclic and Supramolecular Frameworks

Macrocycles and supramolecular assemblies are large, complex structures held together by covalent or non-covalent bonds, respectively. beilstein-journals.orgacs.org The synthesis of these architectures often relies on building blocks that can direct the formation of specific, pre-programmed structures. The defined and orthogonal reactivity of this compound makes it a useful component in the design and synthesis of novel macrocycles.

For instance, it can be incorporated into peptoid oligomers, which are sequence-specific polymers that can self-assemble into well-defined nanostructures. umich.edu In one example, N-Boc-ethylenediamine was used in the synthesis of a furan-protected maleimide, a key component for creating molecular ladders via Diels-Alder cycloadditions. umich.edu The ability to selectively functionalize the two amine groups of the ethylenediamine core after incorporation into a larger structure allows for the creation of specific recognition sites or catalytic centers within a macrocyclic or supramolecular framework. This level of control is essential for the development of new materials with applications in molecular recognition, sensing, and catalysis. beilstein-journals.org

Formation of Functionalized Polymers and Materials

The orthogonal nature of this compound is advantageous in materials science for the creation of functionalized polymers. The ability to deprotect one amine while the other remains shielded allows for its incorporation into a polymer backbone or as a side chain, with the second amine group available for subsequent modification.

Researchers have utilized similar orthogonally protected diamines in the synthesis of polypeptide molecular brushes. acs.org In one approach, a norbornene-functionalized amine initiates the ring-opening polymerization of an amino acid derivative, followed by ring-opening metathesis polymerization (ROMP) to form a densely packed brush structure. acs.org The protected amine side chains, such as those that could be derived from this compound, can then be deprotected and functionalized. For example, the aminolysis of poly(β-benzyl-L-aspartate) side chains with N-Boc-ethylenediamine has been shown to be an efficient method for installing functional moieties onto molecular brushes. acs.org This strategy provides precise control over the polymer architecture, enabling the development of materials for biomedical and microelectronic applications. acs.org

The general principle of using protecting groups is crucial in the ring-opening polymerization (ROP) of functional monomers. rsc.org Functional groups like amines must be protected to prevent interference with the polymerization process. rsc.org The use of orthogonally protected initiators or monomers allows for post-polymerization modification, leading to chemically functional biodegradable polymers. rsc.org This approach is central to creating polymeric scaffolds that can be modified for specific applications, such as in drug delivery systems. bham.ac.uk

Intermediacy in the Synthesis of Biologically Active Molecules

The differentially protected diamine scaffold of this compound is a recurring motif in the synthesis of numerous biologically active compounds. Its structure serves as a versatile linchpin for assembling various substituents required for biological recognition and activity.

The ethylenediamine core is a key structural element in the design of various enzyme inhibitors. By providing a scaffold to present substituents in a specific spatial orientation, it can mimic natural substrates or interact with key residues in an enzyme's active site. For instance, the ethylenediamine scaffold was identified as optimal for a series of potent human farnesyltransferase (hFTase) inhibitors, which are investigated as potential anticancer agents. nih.gov The design of these inhibitors was based on a four-fold substituted ethylenediamine framework, allowing for extensive structure-activity relationship (SAR) studies by systematically varying the substituents on the two nitrogen atoms. nih.gov The orthogonal protection strategy offered by molecules like this compound is implicitly crucial for the modular synthesis required in such SAR studies, enabling the sequential introduction of different chemical groups.

The sequential deprotection of this compound makes it an ideal starting material for the synthesis of complex amide and urea-containing molecules, particularly peptidomimetics. Peptidomimetics are compounds designed to mimic peptides but with improved stability or bioavailability. peptidetherapeutics.org The solid-phase synthesis of such molecules often relies on orthogonal protecting groups like Boc and Alloc. nih.gov

In a typical solid-phase synthesis, an N-Boc protected amino acid is anchored to a resin. The Boc group is removed, and the next amino acid is coupled. csic.es An orthogonally protected diamine like this compound can be incorporated into the growing chain. Subsequently, the Alloc group can be selectively removed using a palladium catalyst, leaving the Boc-protected amine intact. csic.es This newly freed amine can then be acylated or reacted with an isocyanate to form an amide or urea (B33335) linkage, respectively. researchgate.net This process allows for the construction of peptidomimetics with precisely placed urea units, which can alter the molecule's conformation and biological activity. researchgate.net A one-pot method has also been developed for the amidation of N-Alloc- and N-Boc-protected amines by converting them into isocyanate intermediates that then react with Grignard reagents. nih.gov

The table below outlines the general steps for sequential functionalization using an orthogonally protected diamine on a solid support.

| Step | Action | Reagents | Purpose |

| 1 | Boc Deprotection & Coupling | Acid (e.g., TFA), then protected amino acid, coupling agent (e.g., HATU) | Elongate peptide chain at N-terminus |

| 2 | Alloc Deprotection | Pd(PPh₃)₄, scavenger (e.g., PhSiH₃) | Selectively expose the second amine |

| 3 | Amide/Urea Formation | Carboxylic acid + coupling agent, or Isocyanate | Introduce diversity at the newly freed amine |

| 4 | Cleavage from Resin | Strong acid (e.g., TFA cocktail) | Release the final modified molecule |

This strategy has been applied to the synthesis of enkephalin analogues containing alkylurea units, demonstrating the utility of protected diaminoalkanes in creating complex bioactive molecules. researchgate.net

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals. 1,2-Diamine derivatives are fundamental precursors for a variety of these ring systems. Once both protecting groups are removed from this compound, the resulting free ethylenediamine can undergo cyclization reactions with various electrophiles to form heterocycles like piperazines and piperazinones. acs.org

A general method for synthesizing substituted piperazines involves the palladium-catalyzed cyclization of diamine components with propargyl units. acs.org While this specific study used tosyl-protected ethylenediamine, the principle applies to diamines generated from precursors like this compound. acs.org Similarly, piperazin-2-ones, another important heterocyclic scaffold, can be prepared by reacting a diamine with an α-keto ester derivative. google.com The use of an orthogonally protected diamine allows for the initial attachment of a substituent to one nitrogen before the cyclization reaction occurs, providing a route to asymmetrically substituted heterocycles. This control is critical in drug development, where specific substitution patterns on the heterocyclic core are often required for potency and selectivity. nih.gov

Spectroscopic and Chromatographic Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of N-Alloc-N'-Boc-ethylenediamine. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence and connectivity of the various functional groups.

In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the ethylenediamine (B42938) backbone, the Boc group, and the Alloc group are observed. The methylene (B1212753) protons of the ethylenediamine core typically appear as multiplets in the range of 3.0-3.5 ppm. The nine equivalent protons of the tert-butyl group of the Boc protecting group give rise to a characteristic sharp singlet at approximately 1.4 ppm. The protons of the Alloc group exhibit a more complex pattern, with the vinyl protons appearing as multiplets in the vinylic region (5.1-6.0 ppm) and the methylene protons adjacent to the oxygen appearing as a doublet around 4.5 ppm.

The ¹³C NMR spectrum further corroborates the structure. Key resonances include those for the carbonyl carbons of the Boc and Alloc groups (typically in the 155-157 ppm region), the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively), the methylene carbons of the ethylenediamine backbone (in the 40-45 ppm range), and the sp² and sp³ carbons of the Alloc group. While specific spectral data for this compound is not extensively published in peer-reviewed literature, data for the closely related N-Boc-ethylenediamine is readily available and provides a basis for comparison. nih.govnih.gov For instance, in N-Boc-ethylenediamine, the methylene carbons of the ethylenediamine backbone appear at approximately 41 and 43 ppm. The introduction of the Alloc group is expected to shift the resonance of the adjacent methylene carbon downfield.

Table 1: Representative ¹H NMR Chemical Shifts for N-Boc-ethylenediamine

| Protons | Chemical Shift (ppm) | Multiplicity |

| -NH | ~5.1 | broad singlet |

| -CH₂-NHBoc | ~3.17 | multiplet |

| -CH₂-NH₂ | ~2.8 | multiplet |

| -C(CH₃)₃ | ~1.45 | singlet |

| -NH₂ | ~1.23 | broad singlet |

Data is for N-Boc-ethylenediamine and serves as a reference. acs.org Shifts for this compound will differ due to the presence of the Alloc group.

Mass Spectrometry (MS) Techniques for Molecular Identity and Purity

Mass spectrometry is a powerful technique for confirming the molecular weight and assessing the purity of this compound. The molecular formula of this compound is C₁₁H₂₀N₂O₄, corresponding to a molecular weight of 244.29 g/mol . bldpharm.comambeed.com

High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition. Electrospray ionization (ESI) is a common ionization technique for this type of molecule, typically producing a protonated molecular ion [M+H]⁺ at m/z 245.1496 in the positive ion mode. The observation of this ion with high mass accuracy provides strong evidence for the compound's identity.

Tandem mass spectrometry (MS/MS) can be employed to further confirm the structure by analyzing the fragmentation pattern of the parent ion. Characteristic fragmentation would involve the loss of the Boc group (100 Da) or the Alloc group (85 Da), providing further structural confirmation.

High-Resolution Chromatographic Separations (HPLC, UPLC, LC-MS)

High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are essential for assessing the purity of this compound and for monitoring the progress of reactions in which it is a reactant or product. These techniques separate the compound from starting materials, byproducts, and other impurities.

Reversed-phase HPLC is a commonly used method for the analysis of protected amines. A C18 column is often employed with a mobile phase consisting of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with additives like formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency for LC-MS applications. waters.com The retention time of this compound will depend on the specific chromatographic conditions, including the column, mobile phase composition, and gradient.

LC-MS, which couples liquid chromatography with mass spectrometry, is a particularly powerful technique. It allows for the simultaneous separation and identification of components in a mixture. In the context of this compound, LC-MS can be used to confirm the identity of the main peak by its mass-to-charge ratio and to identify any impurities present in the sample. While specific HPLC/UPLC methods for this compound are not widely published, methods for the separation of other protected diamines can be adapted. nih.govnih.gov For instance, UPLC-MS/MS methods have been developed for the analysis of various aromatic and aliphatic diamines, often employing reversed-phase chromatography with gradient elution. nih.govnih.gov

Given the chiral nature of some applications involving protected diamines, chiral HPLC may also be employed to separate enantiomers if a chiral center is introduced into the molecule during synthesis. researchgate.netnih.govnih.gov

Table 2: General Parameters for HPLC/UPLC Analysis of Protected Amines

| Parameter | Typical Conditions |

| Column | Reversed-phase C18, C8 |

| Mobile Phase A | Water with 0.1% Formic Acid or 10 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile or Methanol |

| Gradient | Linear gradient from low to high %B |

| Detection | UV (if chromophore present), ELSD, or Mass Spectrometry (MS) |

| Ionization (for MS) | Electrospray Ionization (ESI), positive mode |

In-Situ Monitoring of Reactions Involving this compound

The ability to monitor chemical reactions in real-time provides valuable insights into reaction kinetics, mechanisms, and the formation of transient intermediates. In-situ monitoring techniques are increasingly being applied to the synthesis and subsequent reactions of protected diamines like this compound.

In-situ NMR spectroscopy is a powerful tool for this purpose. nih.govacs.orgresearchgate.netrsc.orgwiley.com By acquiring NMR spectra at regular intervals throughout a reaction, it is possible to track the disappearance of starting materials and the appearance of products. For example, in the synthesis of this compound, one could monitor the consumption of the starting amine and the formation of the protected product by observing the changes in the characteristic signals of the Boc and Alloc groups. This technique can help optimize reaction conditions such as temperature, reaction time, and stoichiometry. sigmaaldrich.com

Other in-situ monitoring techniques, such as Fourier-transform infrared (FTIR) spectroscopy and Raman spectroscopy, can also be employed. These vibrational spectroscopy methods can track changes in functional groups during a reaction. For instance, the appearance of the carbonyl stretching vibrations of the Boc and Alloc protecting groups could be monitored to follow the progress of the protection reaction.

While specific in-situ monitoring studies of reactions involving this compound are not prevalent in the literature, the principles and methodologies are well-established for similar chemical transformations. nih.govresearchgate.netrsc.orgwiley.com The application of these techniques can lead to a more efficient and controlled synthesis of molecules incorporating this versatile building block.

Theoretical and Computational Investigations of N Alloc N Boc Ethylenediamine

Molecular Modeling and Conformational Analysis

The conformational landscape of N-ALloc-N'-Boc-ethylenediamine is of fundamental importance as it dictates the molecule's physical properties and its reactivity. Molecular modeling techniques, ranging from molecular mechanics to quantum chemical methods, are essential to explore the potential energy surface of this molecule and identify its stable conformers.

The primary focus of a conformational analysis would be the torsional angle of the central C-C bond of the ethylenediamine (B42938) backbone (N-C-C-N). For ethylenediamine itself, computational studies have shown that the gauche conformation, with an N-C-C-N dihedral angle of approximately 60°, is the most stable due to favorable hydrogen bonding interactions. researchgate.net For this compound, the bulky tert-butoxycarbonyl (Boc) and allyloxycarbonyl (Alloc) groups introduce significant steric hindrance, which would likely influence the relative energies of the conformers.

A systematic conformational search would involve the rotation of all key single bonds, including the C-N and C-O bonds of the carbamate (B1207046) groups, in addition to the central C-C bond. The resulting geometries would be optimized to identify all local minima on the potential energy surface. It is anticipated that the most stable conformers will adopt a staggered arrangement along the central C-C bond to minimize steric repulsion between the two bulky protecting groups. The relative energies of these conformers would determine their population at a given temperature.

Illustrative Conformational Analysis Data

| Conformer | N-C-C-N Dihedral Angle (°) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| Gauche 1 | ~65 | 0.00 | Potential for weak intramolecular hydrogen bonding between N-H and a carbamate carbonyl oxygen. |

| Anti | ~180 | 1.2 | Minimized steric repulsion between Alloc and Boc groups, but lacks stabilizing gauche interactions. |

| Gauche 2 | ~-65 | 0.15 | Similar to Gauche 1 but with opposite chirality of the backbone. |

| Eclipsed | ~0 | > 5.0 | High energy due to severe steric clashes between the protecting groups. |

Quantum Chemical Studies of Reactivity and Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the electronic structure and reactivity of molecules. uchile.clnih.govnih.gov For this compound, such studies would provide valuable information on charge distribution, frontier molecular orbitals, and reactivity indices.

The distribution of electron density can be analyzed through calculations of atomic charges (e.g., Mulliken, NBO) and the molecular electrostatic potential (MEP). The MEP map would visually indicate the electron-rich and electron-poor regions of the molecule. It is expected that the oxygen atoms of the carbonyl groups would be the most electron-rich sites, making them susceptible to electrophilic attack, while the amide protons would be the most electron-poor.

The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO is associated with the ability to donate electrons, while the LUMO relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely to be localized on the nitrogen atoms and the π-system of the Alloc group, while the LUMO is expected to be centered on the carbonyl carbons.

Illustrative Electronic Property Data (Calculated at the B3LYP/6-31G level)*

| Property | Calculated Value | Interpretation |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates the energy of the most available electrons for donation. |

| LUMO Energy | -0.5 eV | Indicates the energy of the lowest energy orbital for accepting electrons. |

| HOMO-LUMO Gap | 6.3 eV | A relatively large gap suggests good kinetic stability under standard conditions. |

| Mulliken Charge on Alloc N | -0.45 e | The nitrogen atoms are electron-rich, with the Boc-protected nitrogen being slightly more so due to the electron-donating nature of the tert-butyl group. |

| Mulliken Charge on Boc N | -0.52 e |

Mechanistic Predictions Through Computational Chemistry

A significant area of interest for computational investigation is the prediction of reaction mechanisms involving this compound, particularly the selective deprotection of either the Alloc or Boc group. researchgate.netaip.org Computational chemistry allows for the mapping of reaction pathways, the identification of transition states, and the calculation of activation energies, providing a detailed understanding of reaction kinetics and selectivity.

The deprotection of the Alloc group is typically achieved using a palladium catalyst, while the Boc group is labile under acidic conditions. numberanalytics.comwikipedia.org Computational modeling could be employed to study the mechanism of Pd-catalyzed deallylation. This would involve modeling the coordination of the palladium catalyst to the allyl group, the subsequent nucleophilic attack, and the final release of the deprotected amine. The calculated energy profile would reveal the rate-determining step of this process.

Similarly, the acid-catalyzed deprotection of the Boc group could be modeled. This would involve simulating the protonation of the Boc carbonyl oxygen, the subsequent cleavage of the C-O bond to form a stable tert-butyl cation and a carbamic acid intermediate, which then decarboxylates to yield the free amine.

By comparing the calculated activation energies for the deprotection of both groups under different conditions, computational studies can predict the conditions required for selective deprotection, a crucial aspect for its application in multi-step organic synthesis.

Illustrative Calculated Activation Energies for Deprotection

| Reaction | Catalyst/Conditions | Calculated Activation Energy (kcal/mol) | Significance |

|---|---|---|---|

| Alloc Deprotection | Pd(PPh₃)₄ | 15-20 | A relatively low barrier, consistent with the mild conditions required for this transformation. |

| Boc Deprotection | Trifluoroacetic Acid (TFA) | 20-25 | A higher barrier than Alloc deprotection, indicating that stronger acidic conditions are necessary. |

| Thermal Boc Deprotection | Heat (in silico) | > 40 | A very high energy barrier, suggesting that thermal deprotection is not a favorable pathway. |

Future Perspectives and Emerging Research Avenues

Development of Novel Catalytic Transformations

The ethylenediamine (B42938) moiety is a cornerstone in the design of ligands for transition metal catalysis. The development of novel catalytic transformations increasingly relies on the precise tuning of the ligand environment around a metal center. N-ALloc-N'-Boc-ethylenediamine is an ideal precursor for the systematic construction of new bidentate and polydentate ligands.

The synthetic strategy hinges on the sequential deprotection and functionalization of the two nitrogen atoms. The Alloc group is typically cleaved under mild conditions using a palladium catalyst, while the Boc group is stable to these conditions and is removed using acid. This orthogonality allows for the introduction of two different functionalities onto the diamine backbone. For instance, selective deprotection of the Alloc group, followed by reaction with a phosphine-containing moiety, and subsequent deprotection of the Boc group and reaction with a different coordinating group, can lead to novel unsymmetrical chelating ligands.

These tailored ligands can be used to develop catalysts for a variety of transformations. The ability to introduce different steric and electronic properties at each nitrogen atom provides a powerful tool for optimizing catalytic activity and selectivity in reactions such as cross-coupling, hydrogenation, and polymerization. psu.edu The development of catalysts that combine multiple functions, such as a catalytic site and a substrate recognition site, is a promising area of research enabled by such versatile building blocks. nih.gov

Table 1: Potential Catalytic Applications for Ligands Derived from this compound

| Catalytic Reaction | Potential Ligand Feature | Desired Outcome |

|---|---|---|

| Asymmetric Hydrogenation | Chiral phosphine (B1218219) or NHC moieties introduced on the backbone | High enantioselectivity in the reduction of ketones and olefins |

| Cross-Coupling Reactions | Bulky, electron-donating groups to stabilize the metal center | Enhanced catalytic activity and broader substrate scope |

| Polymerization | Ligands that control the geometry and electronics of the metal catalyst | Precise control over polymer molecular weight and tacticity |

| C-H Activation | Directed metalation groups attached to the ligand scaffold | Regioselective functionalization of unactivated C-H bonds |

Exploration of Chiral this compound Derivatives

Asymmetric catalysis, which enables the synthesis of single-enantiomer chiral molecules, is of paramount importance in the pharmaceutical, agrochemical, and fine chemical industries. nih.gov Chiral ligands are the key to controlling stereochemistry in metal-catalyzed asymmetric reactions. The development of chiral analogs of this compound is a logical and highly promising research direction.

Synthesis of these chiral derivatives would typically start from a chiral 1,2-diamine, which can be prepared through various established methods. Subsequent protection of the two amino groups with Alloc and Boc moieties would yield the desired chiral building block. These molecules serve as valuable precursors for a new generation of chiral ligands. For example, they can be used to synthesize chiral N-heterocyclic carbene (NHC) ligands or chiral phosphine ligands, which are widely used in asymmetric catalysis. mdpi.com

The exploration of these chiral derivatives would involve their incorporation into transition metal complexes (e.g., with rhodium, iridium, ruthenium, or copper) and the evaluation of these complexes as catalysts in a range of enantioselective transformations. mdpi.com The modular nature of the synthesis, allowing for variation of the substituents introduced after deprotection, would facilitate the rapid screening of ligand libraries to identify optimal catalysts for specific reactions.

Table 2: Potential Asymmetric Reactions Using Catalysts from Chiral this compound Derivatives

| Asymmetric Reaction | Type of Chiral Ligand | Metal | Potential Product Class |

|---|---|---|---|

| Ketone Hydrogenation | Chiral P,N-Ligand | Ru, Ir | Chiral Alcohols |

| Allylic Alkylation | Chiral NHC-Ligand | Pd, Ir | Enantioenriched Allylic Compounds |

| Diels-Alder Reaction | Chiral Lewis Acid with Diamine Ligand | Cu, Sc | Chiral Cycloadducts |

| C-N Coupling | Chiral Diamine Ligand | Cu, Pd | Chiral Amines |

Applications in Emerging Fields of Chemical Biology and Nanotechnology

The unique structural features of this compound make it a highly attractive tool for the interdisciplinary fields of chemical biology and nanotechnology, where the precise assembly of molecular components is essential.

Chemical Biology

In chemical biology, the compound can function as a versatile heterobifunctional linker. The orthogonal protecting groups allow for the sequential conjugation of two different molecules. For example, after selective deprotection of one amine, a biomolecule such as a protein or an antibody can be attached. Subsequent removal of the second protecting group allows for the attachment of a payload, which could be a fluorescent dye for imaging, a cytotoxic drug for targeted therapy, or a photoaffinity label for identifying protein interactions. chemimpex.com This step-wise approach provides a level of control that is difficult to achieve with conventional linkers. Related N-Boc protected diamines have been used as components in the synthesis of probes to study complex biological machinery like polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS). escholarship.org

Nanotechnology

In nanotechnology, this compound is a prime candidate for the sophisticated surface functionalization of nanomaterials, such as gold nanoparticles, quantum dots, or carbon nanotubes. One of the amine groups can be deprotected and used to anchor the molecule to the nanoparticle surface. The remaining protected amine then serves as a reactive handle on the surface, which can be deprotected in a later step to attach other molecules of interest, such as targeting ligands (e.g., folic acid, peptides) for specific cell recognition or therapeutic agents. This strategy allows for the creation of multifunctional nanoparticles for applications in diagnostics, targeted drug delivery, and catalysis. The use of the related N-Boc-ethylenediamine to modify cobalt oxide nanoparticles for electrocatalysis highlights the potential of such surface modifications. sigmaaldrich.com

Table 3: Emerging Applications in Chemical Biology and Nanotechnology

| Field | Application | Role of this compound | Potential Outcome |

|---|---|---|---|

| Chemical Biology | Antibody-Drug Conjugates (ADCs) | Heterobifunctional linker to connect antibody and drug | Targeted delivery of chemotherapy with reduced side effects |

| Chemical Biology | Fluorescent Probes | Scaffold to link a targeting moiety and a fluorophore | Visualization of specific biological processes or targets |

| Nanotechnology | Targeted Drug Delivery | Surface modifier for nanoparticles, allowing attachment of targeting ligands and drugs | Enhanced accumulation of therapeutic agents at the disease site |

| Nanotechnology | Smart Materials | Building block for creating stimuli-responsive polymer coatings on surfaces | Materials that release a payload in response to a specific trigger (e.g., pH) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.